molecular formula C27H19ClN6O4S B2437985 N-(4-{[7-CHLORO-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE CAS No. 893788-73-3

N-(4-{[7-CHLORO-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE

Cat. No.: B2437985
CAS No.: 893788-73-3
M. Wt: 559
InChI Key: PMYGBAYRJDACSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-((7-chloro-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . Triazole rings are present in a broad variety of compounds with biological and industrial significance .


Synthesis Analysis

The synthesis of this compound could involve several steps, including the formation of the triazole ring and the attachment of the phenyl and furan rings. The synthesis of triazole derivatives has been a subject of research in modern synthetic organic transformations in academia, pharmacy, and industry .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings including a triazole ring, a quinazolin ring, a phenyl ring, and a furan ring. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The triazole ring, in particular, can participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of multiple rings and functional groups could influence its properties .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds related to N-(4-((7-chloro-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide involves intricate chemical processes designed to manipulate molecular structures for specific scientific purposes. For instance, research on derivatives of the triazoloquinazoline adenosine antagonist CGS15943 highlights efforts to achieve subtype selectivity among adenosine receptors through modifications of the parent compound (Kim, Ji, & Jacobson, 1996). Such studies underscore the chemical ingenuity required to enhance the biological efficacy and specificity of synthetic compounds.

Antimicrobial Potential

Investigations into the antimicrobial activities of triazole and quinazoline derivatives reveal the potential therapeutic applications of these compounds. For example, a study on 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, including triazoloquinazoline derivatives, demonstrated promising antimicrobial effects against primary pathogens such as Escherichia coli and Staphylococcus aureus (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021). This research highlights the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial agents.

Anticancer Activity

The exploration of triazolo[4,3-a]quinoline derivatives for anticancer activity reflects the ongoing search for effective cancer therapeutics. A study on 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–derived ureas revealed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, showcasing the potential of these compounds in cancer treatment strategies (Reddy, Reddy, Reddy, Reddy, Sudharsan Reddy, & Pathak, 2015).

Future Directions

The future research directions could include further exploration of the synthesis methods, investigation of the chemical reactions, and study of the biological activities of this compound .

Mechanism of Action

Target of Action

It is known that triazole compounds, which are a key component of this molecule, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could interact with multiple targets, contributing to its biological activities.

Mode of Action

The exact mode of action of this compound is currently unknown. Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction could lead to changes in the function of the target proteins, potentially altering cellular processes.

Biochemical Pathways

Given the broad range of biological activities associated with triazole compounds , it is likely that multiple pathways could be affected.

Result of Action

Triazole compounds have been associated with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that the compound could have diverse effects at the molecular and cellular levels.

Properties

IUPAC Name

N-[4-[[7-chloro-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19ClN6O4S/c1-16-4-11-20(12-5-16)39(36,37)27-25-31-24(21-15-17(28)6-13-22(21)34(25)33-32-27)29-18-7-9-19(10-8-18)30-26(35)23-3-2-14-38-23/h2-15H,1H3,(H,29,31)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYGBAYRJDACSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)NC(=O)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.